Hidrogenofosfato de estroncio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

strontium;hydrogen phosphate has several scientific research applications, including:

Materials Science: Used in the synthesis of advanced materials and ceramics.

Chemistry: Acts as a reagent in various chemical reactions and processes.

Biology and Medicine: Investigated for its potential use in bone repair and regeneration due to its biocompatibility and similarity to natural bone minerals.

Industry: Utilized in the production of specialized glass and ceramics with unique properties.

Mecanismo De Acción

Target of Action

Strontium hydrogenphosphate, also known as phosphoric acid, strontium salt (1:1) or strontium hydrogen phosphate, primarily targets bone tissue . Strontium has been demonstrated as a trace element in the human body that effectively stimulates bone formation and remodeling .

Mode of Action

Strontium hydrogenphosphate acts as an ion exchanger biomaterial for holding both hydrogen phosphate (HPO4 2-) and strontium (Sr2+) ions . It interacts with its targets, the bone tissues, by replacing some of the calcium ions in hydroxyapatite, the main mineral component of bones .

Biochemical Pathways

Strontium promotes osteogenesis by activating CaSr to instruct osteoblasts in downstream pathways that promote osteoblast differentiation, replication, and survival . It also inhibits bone resorption by activating CaSR to instruct osteoclasts in downstream pathways that inhibit osteoclast maturation and survival .

Pharmacokinetics

It is known that strontium is a trace element in the human body and is found primarily in bone tissue . The bioavailability of strontium hydrogenphosphate may be influenced by its method of administration and the presence of other ions in the body.

Result of Action

The result of strontium hydrogenphosphate’s action is the stimulation of bone formation and remodeling . This is achieved through the promotion of osteoblast differentiation, replication, and survival, and the inhibition of osteoclast maturation and survival .

Action Environment

The action of strontium hydrogenphosphate can be influenced by environmental factors such as the presence of other ions in the body and the method of administration . For example, the ion concentration and the preparation method had only a small influence on the broadening of the X-ray Bragg reflections .

Análisis Bioquímico

Biochemical Properties

Strontium hydrogenphosphate plays a role in biochemical reactions, particularly in the context of bone tissue. The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . It interacts with various biomolecules, including enzymes and proteins, within these reactions .

Cellular Effects

Strontium hydrogenphosphate has significant effects on various types of cells and cellular processes. It influences cell function by stimulating bone formation and remodeling . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of strontium hydrogenphosphate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium hydrogenphosphate change over time. The thermal stability of strontium hydrogenphosphate composite crystals is higher than that of the analytical-grade strontium hydrogenphosphate

Dosage Effects in Animal Models

The effects of strontium hydrogenphosphate vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

Strontium hydrogenphosphate is involved in metabolic pathways related to bone formation and remodeling . It interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

strontium;hydrogen phosphate can be synthesized through a reaction between strontium hydroxide (Sr(OH)₂) and phosphoric acid (H₃PO₄). The reaction is typically carried out in an aqueous medium under controlled conditions to ensure the formation of the desired product: [ \text{Sr(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{SrHPO}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of phosphoric acid, strontium salt (1:1) involves similar chemical reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain high-purity strontium phosphate suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

strontium;hydrogen phosphate primarily undergoes acid-base reactions. It can react with strong acids to form strontium salts and phosphoric acid. Additionally, it can participate in precipitation reactions to form insoluble strontium phosphate.

Common Reagents and Conditions

Acid-Base Reactions: Reacts with strong acids like hydrochloric acid (HCl) to form strontium chloride (SrCl₂) and phosphoric acid.

Precipitation Reactions: Involves the reaction with soluble phosphates to form insoluble strontium phosphate.

Major Products Formed

Strontium Chloride: Formed when reacting with hydrochloric acid.

Insoluble Strontium Phosphate: Formed during precipitation reactions.

Comparación Con Compuestos Similares

Similar Compounds

Calcium Phosphate (CaHPO₄): Similar in structure and used in bone repair.

Barium Phosphate (BaHPO₄): Another phosphate salt with similar chemical properties.

Uniqueness

strontium;hydrogen phosphate is unique due to the specific role of strontium ions in promoting bone health. Unlike calcium and barium phosphates, strontium phosphate has a dual action on bone tissue, making it particularly valuable in medical applications for bone regeneration and repair.

Propiedades

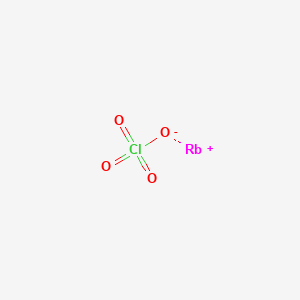

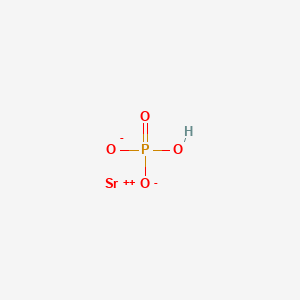

Número CAS |

13450-99-2 |

|---|---|

Fórmula molecular |

H3O4PSr |

Peso molecular |

185.62 g/mol |

Nombre IUPAC |

strontium;hydrogen phosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

Clave InChI |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Sr+2] |

SMILES canónico |

OP(=O)(O)O.[Sr] |

Descripción física |

DryPowde |

Números CAS relacionados |

18266-28-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)